5-Nitro-m-xylene-alpha,alpha'-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)-5-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLFITNFXXERLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221379 | |

| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71176-55-1 | |

| Record name | 5-Nitro-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71176-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071176551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-m-xylene-alpha,alpha'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-m-xylene-alpha,alpha'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-m-xylene-alpha,alpha'-diol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-m-xylene-alpha,alpha'-diol, also known as (3-(hydroxymethyl)-5-nitrophenyl)methanol or 5-nitro-1,3-benzenedimethanol, is a nitroaromatic compound with the chemical formula C₈H₉NO₄.[1][2][3] While its primary documented application lies in the field of chemical sensor technology, its structural features, including the presence of a nitro group and benzylic hydroxyl groups, suggest potential for further investigation in various scientific domains, including medicinal chemistry. This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of this compound, alongside a discussion of the toxicological context of nitroaromatic compounds relevant to drug development.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as an off-white to light yellow crystalline powder.[4] It should be stored in a dry, sealed container at room temperature.[1][4]

Structural Information

The structure of this compound is characterized by a benzene ring substituted with a nitro group at position 5 and two hydroxymethyl groups at positions 1 and 3.

Molecular Structure

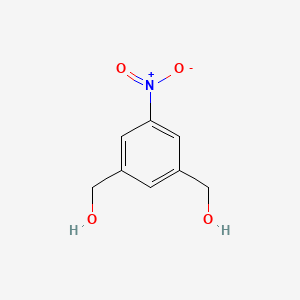

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 71176-55-1 | [1][2][3][5] |

| Molecular Formula | C₈H₉NO₄ | [1][2][3][5] |

| Molecular Weight | 183.16 g/mol | [2][3][5] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 94-96 °C | [4] |

| Boiling Point (Predicted) | 421.9 ± 35.0 °C | [4] |

| pKa (Predicted) | 13.45 ± 0.10 | [1][4] |

| Solubility | Soluble in water (1.5 g/L at 20°C), acetonitrile, DMSO, and methanol. | [6] |

| InChI | InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2 | [1][4] |

| SMILES | OCc1cc(CO)cc(c1)--INVALID-LINK--=O |

Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from 5-nitroisophthalic acid.

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 5-Nitroisophthalic Acid (Precursor)

Methodology: 5-Nitroisophthalic acid can be synthesized via the nitration of isophthalic acid.

-

Materials: Isophthalic acid, concentrated sulfuric acid, 65% nitric acid, water.

-

Procedure:

-

A solution of isophthalic acid in concentrated sulfuric acid (e.g., 12 wt%) is prepared and preheated to approximately 50°C.[7]

-

A mixture of concentrated sulfuric acid and 65% nitric acid is prepared and cooled (e.g., to 10°C).[7]

-

The isophthalic acid solution and the mixed acid are then combined in a suitable reactor (e.g., a tubular reactor) at a controlled temperature (e.g., 75°C) to initiate the nitration reaction.[7]

-

After a specific residence time (e.g., 4 minutes), the reaction mixture is quenched with water.[7]

-

The resulting slurry is filtered, washed with water, and dried under vacuum to yield 5-nitroisophthalic acid.[7]

-

Step 2: Esterification to Dimethyl 5-nitroisophthalate

Methodology: The dicarboxylic acid is converted to its dimethyl ester.

-

Materials: 5-Nitroisophthalic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

5-Nitroisophthalic acid is dissolved in hot methanol.[8]

-

A catalytic amount of concentrated sulfuric acid is added to the solution.[8]

-

The mixture is refluxed for a period of time (e.g., 4 hours).[8]

-

Upon cooling, the product, dimethyl 5-nitroisophthalate, precipitates and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[8]

-

Step 3: Reduction to this compound (Proposed)

Methodology: The final step involves the reduction of the ester groups to hydroxyl groups.

-

Materials: Dimethyl 5-nitroisophthalate, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)), an appropriate anhydrous solvent (e.g., tetrahydrofuran or diethyl ether for LiAlH₄).

-

Proposed Procedure:

-

A solution of dimethyl 5-nitroisophthalate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reducing agent is added portion-wise to the solution at a controlled temperature (typically cooled in an ice bath).

-

The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts.

-

The product, this compound, is then extracted with an organic solvent, dried, and purified, for example, by column chromatography or recrystallization.

-

Note: The choice of reducing agent is critical. While LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols, it may also reduce the nitro group. Sodium borohydride is a milder reducing agent and might be more selective, though it may require more forcing conditions to reduce the ester. Experimental optimization would be necessary to determine the ideal conditions for this transformation.

Biological Activity and Toxicological Considerations for Drug Development

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any defined signaling pathways associated with this compound. This represents a significant knowledge gap and an opportunity for future research.

However, as a nitroaromatic compound, it is prudent to consider the general toxicological profile of this class of molecules, which is of particular relevance to drug development professionals.

General Toxicology of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a range of toxic effects.[9] Quantitative Structure-Activity Relationship (QSAR) studies are often employed to predict the toxicity of these compounds.[9][10] The toxicity of nitroaromatics can be linked to several factors, including their potential for nitroreduction, which can lead to the formation of reactive intermediates.[9]

Some of the reported toxic effects of nitroaromatic compounds include:

-

Mutagenicity and Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic.[9]

-

Hematological Effects: Adverse effects on the blood, such as methemoglobinemia, have been observed with some nitroaromatic compounds.

-

Hepatotoxicity: Liver damage is another potential toxic effect.[9]

It is important to note that the specific toxicity of a nitroaromatic compound is highly dependent on its overall structure, including the nature and position of other substituents on the aromatic ring. Therefore, any potential therapeutic application of this compound would require a thorough toxicological evaluation.

Applications

The primary documented application of this compound is in the fabrication of chemical sensors for the detection of explosives, such as 2,4,6-trinitrotoluene (TNT).[2][3][5] This application likely leverages the electron-deficient nature of the nitroaromatic ring to interact with electron-rich explosive molecules.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties. While a detailed experimental protocol for its synthesis is not explicitly published, a plausible synthetic route via the reduction of dimethyl 5-nitroisophthalate can be proposed. The most significant gap in the current knowledge of this compound is the absence of data on its biological activity and potential signaling pathways. For researchers and professionals in drug development, the nitroaromatic nature of this molecule warrants careful consideration of its potential toxicity. Further investigation into the biological effects of this compound could unveil novel applications in medicinal chemistry or serve as a valuable tool for toxicological studies.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 71176-55-1 [m.chemicalbook.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. nbinno.com [nbinno.com]

- 7. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of 5-Nitro-m-xylene-alpha,alpha'-diol

An in-depth technical guide on the synthesis and characterization of 5-Nitro-m-xylene-alpha,alpha'-diol would be highly valuable for researchers and professionals in drug development. This guide will provide a comprehensive overview of the synthetic route, detailed experimental protocols, and thorough characterization of the target compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from m-xylene. The key steps involve nitration of the aromatic ring, followed by functional group transformation of the methyl groups to hydroxymethyl groups.

Synthetic Pathway

The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-m-xylene

-

To a stirred mixture of 20 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid, cooled to 0-5 °C in an ice bath, slowly add 10.6 g (0.1 mol) of m-xylene dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Pour the reaction mixture onto 200 g of crushed ice and stir until the ice melts.

-

Separate the organic layer, and wash it with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 5-Nitro-m-xylene.

Step 2: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-dibromide

-

Dissolve 15.1 g (0.1 mol) of 5-Nitro-m-xylene in 100 mL of carbon tetrachloride.

-

Add 35.6 g (0.2 mol) of N-bromosuccinimide (NBS) and 0.2 g of benzoyl peroxide to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude 5-Nitro-m-xylene-alpha,alpha'-dibromide, which can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

-

Dissolve 30.9 g (0.1 mol) of 5-Nitro-m-xylene-alpha,alpha'-dibromide in a mixture of 100 mL of acetone and 50 mL of water.

-

Reflux the solution for 8-10 hours.

-

After cooling, remove the acetone under reduced pressure.

-

The aqueous solution is then extracted with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to give the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Characterization Workflow

The following diagram outlines the workflow for the characterization of the final product.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Physical Data

The expected analytical data for this compound are summarized in the tables below.

Table 1: Physical and Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 110-114 °C |

| Mass (m/z) | 183.05 (M⁺) |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | s | 2H | Ar-H |

| 7.65 | s | 1H | Ar-H |

| 4.80 | s | 4H | -CH₂OH |

| 2.50 | t | 2H | -OH |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-NO₂ |

| 142.0 | Ar-C |

| 125.0 | Ar-CH |

| 120.0 | Ar-CH |

| 64.0 | -CH₂OH |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1530, 1350 | N-O stretch (NO₂) |

| 1050 | C-O stretch |

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Nitro-m-xylene-α,α'-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-Nitro-m-xylene-α,α'-diol (also known as 5-Nitro-1,3-benzenedimethanol). This compound is of interest in various research and development applications, including its use in the fabrication of chemical sensors.[1]

Core Compound Information

| Property | Value |

| Chemical Name | 5-Nitro-m-xylene-α,α'-diol |

| Synonyms | 5-Nitro-1,3-benzenedimethanol, [3-(hydroxymethyl)-5-nitrophenyl]methanol |

| CAS Number | 71176-55-1 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Melting Point | 94-96 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the influence of the nitro and hydroxylmethyl substituents. The methylene protons (CH₂) adjacent to the aromatic ring and the hydroxyl group would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm. The hydroxyl protons (OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would display signals for the aromatic carbons and the benzylic carbons. The two carbons bearing the hydroxymethyl groups are expected to be equivalent, as are the two carbons ortho to the nitro group and the two carbons meta to the nitro group. The carbon attached to the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Nitro-m-xylene-α,α'-diol is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, and the C-O stretching of the primary alcohol would be observed in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 5-Nitro-m-xylene-α,α'-diol would show a molecular ion peak (M⁺) at m/z 183, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), hydroxyl radicals (•OH), and the nitro group (NO₂).

Experimental Protocols: Synthesis of 5-Nitro-m-xylene-α,α'-diol

A plausible and commonly employed synthetic route to 5-Nitro-m-xylene-α,α'-diol involves a three-step process starting from isophthalic acid.

Caption: Synthetic pathway for 5-Nitro-m-xylene-α,α'-diol.

Step 1: Nitration of Isophthalic Acid to 5-Nitroisophthalic Acid

Procedure: Isophthalic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature.[2] The reaction mixture is then quenched with water, cooled, and the precipitated 5-Nitroisophthalic acid is collected by centrifugation.[2]

Step 2: Esterification of 5-Nitroisophthalic Acid to Dimethyl 5-nitroisophthalate

Procedure: 5-Nitroisophthalic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.[3] The mixture is refluxed for several hours.[3] Upon cooling, the product, Dimethyl 5-nitroisophthalate, crystallizes and is collected by filtration.[3] The crude product can be purified by recrystallization from ethanol.[4]

Step 3: Reduction of Dimethyl 5-nitroisophthalate to 5-Nitro-m-xylene-α,α'-diol

Procedure: Lithium aluminum hydride (LAH) is a powerful reducing agent used for the reduction of esters to primary alcohols.[5][6]

General Protocol for LAH Reduction:

-

Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.

-

Reaction: A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled in an ice bath.[7] A solution of Dimethyl 5-nitroisophthalate in anhydrous THF is then added dropwise from the dropping funnel.[7]

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LAH and the precipitation of aluminum salts.

-

Isolation: The resulting solid is removed by filtration, and the organic filtrate is dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude 5-Nitro-m-xylene-α,α'-diol, which can be further purified by recrystallization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized 5-Nitro-m-xylene-α,α'-diol.

Caption: Workflow for spectroscopic analysis of the synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for 5-Nitro-m-xylene-α,α'-diol. Researchers are advised to consult specialized literature and safety data sheets before undertaking any experimental work.

References

- 1. scbt.com [scbt.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 4. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

An In-depth Technical Guide on the Physical Properties of 5-Nitro-m-xylene-alpha,alpha'-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 5-Nitro-m-xylene-alpha,alpha'-diol, with a focus on its melting point and solubility. The information is compiled to support research, development, and quality control activities involving this compound.

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific fields. Below is a summary of the key physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 94-96 °C (lit.) | [1][2] |

| Molecular Formula | C8H9NO4 | [3][4] |

| Molecular Weight | 183.16 g/mol | [1][4] |

| Appearance | Solid | [1] |

| CAS Number | 71176-55-1 | [1][2] |

Solubility Profile

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two hydroxyl groups suggests that the compound should be capable of hydrogen bonding, which would likely lead to some degree of solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Solubility is also expected in polar aprotic solvents due to dipole-dipole interactions with the nitro and hydroxyl groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring might allow for some solubility in nonpolar solvents, but the highly polar nitro and hydroxyl groups would likely limit this solubility.

A definitive solubility profile would require experimental determination.

Experimental Protocols

Detailed experimental procedures for determining the physical properties of this compound are not explicitly described in the available literature. However, standard methodologies for organic compounds can be applied.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high-purity substance.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the bottom. A sample height of 2-3 mm is typically sufficient.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

2.2. Solubility Determination (Qualitative)

This protocol provides a general method for assessing the qualitative solubility of a compound in various solvents.

Principle: A small, known amount of the solute is added to a known volume of solvent, and the mixture is observed for dissolution.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Spatula and analytical balance

Procedure:

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to a clean, dry test tube.

-

Solute Addition: Weigh a small amount (e.g., 10 mg) of this compound and add it to the test tube.

-

Mixing: The test tube is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

This procedure is repeated for a range of solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane).

Synthesis Workflow

While specific signaling pathways involving this compound are not documented, a relevant experimental workflow is the synthesis of its precursor, nitro-m-xylene. The following diagram illustrates a general method for the selective nitration of m-xylene.

Caption: Selective nitration of m-xylene to produce 4-nitro-m-xylene.

References

An In-depth Technical Guide to (5-Nitro-1,3-phenylene)dimethanol (CAS Number: 71176-55-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Nitro-1,3-phenylene)dimethanol, also known as 5-Nitro-m-xylene-α,α'-diol, is a nitroaromatic compound with the CAS number 71176-55-1. Its chemical structure, featuring a nitro group on a benzene ring with two hydroxymethyl substituents, makes it a subject of interest for various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety profile, and potential biological activities, based on available data and established knowledge of related compounds.

Chemical and Physical Properties

(5-Nitro-1,3-phenylene)dimethanol is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 71176-55-1 | [2] |

| IUPAC Name | (5-Nitro-1,3-phenylene)dimethanol | [2] |

| Synonyms | 5-Nitro-m-xylene-α,α'-diol, [3-(hydroxymethyl)-5-nitrophenyl]methanol | [2][3] |

| Molecular Formula | C₈H₉NO₄ | |

| Molecular Weight | 183.16 g/mol | |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 94-96 °C | |

| SMILES | OCc1cc(CO)cc(c1)--INVALID-LINK--=O | |

| InChI | 1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2 |

Synthesis

A plausible and commonly employed synthetic route to (5-Nitro-1,3-phenylene)dimethanol involves a two-step process starting from 5-nitroisophthalic acid.

Logical Workflow for Synthesis

Step 1: Esterification of 5-Nitroisophthalic Acid

This step involves the conversion of 5-nitroisophthalic acid to its dimethyl ester, dimethyl 5-nitroisophthalate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisophthalic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, dimethyl 5-nitroisophthalate, may precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with water to remove any remaining acid and methanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of Dimethyl 5-nitroisophthalate

The final step is the reduction of the diester to the corresponding diol, (5-Nitro-1,3-phenylene)dimethanol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Ester: Dissolve dimethyl 5-nitroisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water.

-

Work-up: Stir the resulting mixture at room temperature for 15-30 minutes. The granular precipitate can be removed by filtration.

-

Extraction and Purification: Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel.

Analytical Data

Expected ¹H NMR Spectral Data

Based on the structure and data for the isomeric (4-nitro-1,3-phenylene)dimethanol, the following proton signals are anticipated (in a solvent like DMSO-d₆):

-

A singlet for the two equivalent protons on the methylene groups (Ar-CH₂ -OH).

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the substitution pattern, these would likely appear as distinct signals.

-

A signal corresponding to the hydroxyl protons (-OH ), which may be a broad singlet and its chemical shift can be concentration and temperature-dependent.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show distinct signals for:

-

The carbon atom of the methylene groups (-C H₂OH).

-

The six carbon atoms of the benzene ring. Due to the substitution pattern, these would likely have different chemical shifts.

Safety and Toxicology

The safety profile of (5-Nitro-1,3-phenylene)dimethanol is not extensively documented. However, as a nitroaromatic compound, certain precautions should be taken. The following information is based on general knowledge of this class of compounds and available safety data sheets for the substance.

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.

Toxicological Profile

Specific LD50 or other in vivo toxicological data for (5-Nitro-1,3-phenylene)dimethanol are not publicly available. The toxicity of nitroaromatic compounds is often associated with the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of causing cellular damage.

Experimental Protocols for Safety Assessment

Standard in vitro assays are crucial for evaluating the potential toxicity of a new chemical entity.

This test is used to assess the mutagenic potential of a compound.

Experimental Protocol:

-

Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

-

Incubation and Scoring: Incubate the plates for 48-72 hours at 37°C. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

This colorimetric assay is used to assess the cytotoxic effects of a compound on mammalian cell lines.

Experimental Protocol:

-

Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended application) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (5-Nitro-1,3-phenylene)dimethanol for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activities or the signaling pathways affected by (5-Nitro-1,3-phenylene)dimethanol. However, the nitroaromatic scaffold is present in a variety of biologically active molecules.

Potential Mechanisms of Action

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. This process can generate reactive nitrogen species that can interact with cellular macromolecules.

References

[3-(hydroxymethyl)-5-nitrophenyl]methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for [3-(hydroxymethyl)-5-nitrophenyl]methanol, a valuable chemical intermediate. The methodologies presented are based on established chemical principles and supported by literature precedents, ensuring relevance for professionals in research and development.

Introduction

[3-(hydroxymethyl)-5-nitrophenyl]methanol, also identified as 5-nitro-m-xylene-α,α′-diol, is a substituted aromatic compound with the CAS Number 71176-55-1.[1][2][3][4][5][6] Its molecular formula is C₈H₉NO₄, and it has a molecular weight of approximately 183.16 g/mol .[1][4] The compound typically appears as a solid with a melting point in the range of 94-96 °C.[3][4] This molecule serves as a building block in various chemical syntheses and has been noted for its application in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene.[1][3][4][6]

Primary Synthesis Pathway

The most chemically sound and frequently alluded to synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol involves a two-step process commencing with isophthalic acid. This pathway is advantageous as it establishes the required 1,3,5-substitution pattern on the benzene ring early in the synthesis. The overall logical workflow is depicted below.

Caption: General workflow for the synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol.

Step 1: Synthesis of 5-Nitroisophthalic Acid

The initial step involves the nitration of isophthalic acid. This electrophilic aromatic substitution introduces a nitro group at the 5-position, directed by the two deactivating, meta-directing carboxylic acid groups.

Caption: Synthesis of 5-Nitroisophthalic Acid via nitration.

Experimental Protocol:

A common laboratory-scale procedure for the nitration of isophthalic acid is as follows:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10g of isophthalic acid to 30mL of concentrated sulfuric acid with continuous stirring until dissolved. The temperature may need to be raised to around 60 °C to achieve full dissolution.[7]

-

Prepare a nitrating mixture by carefully adding 7g of fuming nitric acid to a separate flask containing concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the isophthalic acid solution. The temperature should be carefully monitored and maintained, typically not exceeding 65 °C during the addition.[7]

-

After the addition is complete, the reaction mixture is stirred for a period of time (e.g., 40 minutes to 3 hours) at a controlled temperature (e.g., 65-90 °C) to ensure the reaction goes to completion.[7]

-

The reaction is quenched by pouring the mixture slowly over crushed ice or an ice-water mixture, which causes the product to precipitate.[7]

-

The precipitated 5-nitroisophthalic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Isophthalic Acid | [7][8] |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [7][8] |

| Reaction Temperature | 60-90 °C | [7] |

| Typical Yield | 83-90% | [7][8] |

| Purity (by HPLC) | >99% | [7] |

Step 2: Esterification of 5-Nitroisophthalic Acid

To facilitate the subsequent reduction, the carboxylic acid groups of 5-nitroisophthalic acid are converted to their corresponding esters, typically methyl or ethyl esters. This is commonly achieved through Fischer esterification.

Caption: Esterification of 5-Nitroisophthalic Acid.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, suspend 5.0 g of 5-nitroisophthalic acid in an excess of methanol (e.g., 33.3 mL).[2]

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the suspension with stirring.[2]

-

Heat the mixture to reflux and maintain reflux for approximately 3 hours. During this time, the solid starting material should dissolve, and subsequently, the product may begin to precipitate as a white solid.[2]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Collect the dimethyl 5-nitroisophthalate by filtration, wash the filter cake with a small amount of water, and dry.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 5-Nitroisophthalic Acid | [2] |

| Reagents | Methanol, Concentrated Sulfuric Acid | [2] |

| Reaction Condition | Reflux | [2] |

| Typical Yield | ~98% | [2] |

Step 3: Reduction of Dimethyl 5-nitroisophthalate

The final step is the reduction of the two ester groups to hydroxymethyl groups. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), often in the presence of a Lewis acid if using NaBH₄ for ester reduction.

Caption: Reduction of Dimethyl 5-nitroisophthalate to the target diol.

Experimental Protocol (Generalised):

The following is a generalized protocol based on similar reductions of aromatic esters.

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent such as tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Dissolve the dimethyl 5-nitroisophthalate in anhydrous THF and add this solution dropwise to the stirred suspension of the reducing agent at a rate that maintains a low temperature.

-

After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reduction.

-

The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for safely decomposing the excess reducing agent and forming a granular precipitate of aluminum salts.

-

The resulting mixture is filtered, and the filter cake is washed thoroughly with THF or another suitable solvent.

-

The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude [3-(hydroxymethyl)-5-nitrophenyl]methanol can be purified by recrystallization from an appropriate solvent system.

Note: The nitro group is generally stable to hydride reducing agents like LiAlH₄ and NaBH₄ under these conditions, especially at low temperatures. However, careful control of the reaction conditions is necessary to avoid potential side reactions.

Alternative Pathways and Considerations

While the pathway described above is the most direct, other synthetic strategies could be envisioned. For instance, one might consider the nitration of m-xylene followed by benzylic bromination and subsequent hydrolysis. However, controlling the regioselectivity of the initial nitration and the subsequent oxidation steps could be challenging and lead to a mixture of isomers, complicating purification.

Safety Precautions

-

The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled under a dry, inert atmosphere. The quenching procedure must be performed slowly and with extreme care, especially on a larger scale.

-

Standard laboratory safety practices should be followed throughout all procedures.

This guide provides a foundational understanding of the synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol. Researchers should consult the primary literature for specific reaction parameters and scale-up considerations.

References

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 3. 5-NITRO-M-XYLENE-ALPHA,ALPHA'-DIOL | 71176-55-1 [chemicalbook.com]

- 4. 5-Nitro-m-xylene-a,a -diol 96 71176-55-1 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 8. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]

Literature review of 5-Nitro-m-xylene-alpha,alpha'-diol studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-m-xylene-alpha,alpha'-diol, also known by its IUPAC name [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a niche chemical compound with limited but specific applications noted in the scientific literature. This technical overview consolidates the currently available data on its properties and cited uses. Despite a comprehensive literature search, detailed experimental protocols for its synthesis and its primary application, as well as any biological studies, remain largely undocumented in peer-reviewed publications. The information presented herein is primarily compiled from chemical supplier databases and general chemical reference works.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is consistently reported across various chemical suppliers.[1][2][3][4]

| Property | Value | References |

| CAS Number | 71176-55-1 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₄ | [1][4] |

| Molecular Weight | 183.16 g/mol | [1] |

| Melting Point | 94-96 °C | [2] |

| Appearance | Solid | |

| Synonyms | [3-(hydroxymethyl)-5-nitrophenyl]methanol, (5-Nitro-1,3-phenylene)dimethanol | [1][3] |

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound could not be identified in the current body of scientific literature. While general methods for the nitration of xylene isomers and the synthesis of benzyl alcohol derivatives are known, a specific and validated procedure for this particular molecule is not publicly available.[5][6][7][8][9][10][11] The synthesis would likely involve the nitration of a suitable m-xylene derivative followed by the introduction of the two hydroxyl groups. However, without a documented procedure, specifics regarding reagents, reaction conditions, and purification methods remain speculative.

Applications in Chemical Sensing

The sole application cited for this compound is in the fabrication of a chemical sensor for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] This detection is reportedly achieved through a technique known as planar integrated optical waveguide attenuated total reflection spectrometry.[1][2]

The proposed mechanism involves the interaction between the diol compound and TNT, leading to a measurable optical change. The hydroxyl groups of the diol may play a role in forming charge-transfer complexes with the electron-deficient nitroaromatic compound, TNT.[12][13]

Experimental Workflow for TNT Detection (Conceptual)

While a specific, detailed experimental protocol is not available in the literature, a conceptual workflow for such a sensor can be outlined based on general knowledge of the technique. This diagram illustrates the likely steps involved in using this compound in a waveguide-based sensor.

Caption: Conceptual workflow for TNT detection using a this compound-based sensor.

Biological and Toxicological Studies

There is a complete absence of any published studies on the biological activity, toxicological profile, or potential signaling pathway interactions of this compound. While toxicological data exists for related compounds such as xylene and various nitroaromatic compounds, this information cannot be directly extrapolated to the diol derivative. Therefore, no data on its effects in biological systems can be presented.

Conclusion

This compound is a chemical compound with established physicochemical properties but a very limited and poorly documented scientific footprint. Its primary cited use in TNT detection is intriguing, but the lack of detailed experimental protocols for both its synthesis and its application as a sensor severely hampers further research and development. Furthermore, the absence of any biological or toxicological data means that its potential effects on living systems are completely unknown. For researchers, scientists, and drug development professionals, this compound represents an area with a significant lack of foundational data, and any future work would necessitate the development and publication of these fundamental experimental details.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 71176-55-1 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 11. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 12. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Nitro-m-xylene-alpha,alpha'-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-m-xylene-alpha,alpha'-diol is an organic compound with the molecular formula C8H9NO4. This technical guide provides a comprehensive overview of its chemical and physical properties. While its primary documented application lies in the field of chemical sensing, this paper aims to consolidate the available data to support further research and exploration of its potential applications. Due to a lack of publicly available data, this guide does not cover biological activities or signaling pathways.

Core Compound Information

This compound, also known by its synonym [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a nitroaromatic compound. Its core structure consists of a m-xylene backbone substituted with a nitro group and two hydroxymethyl functional groups.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C8H9NO4 | [1][2] |

| Molecular Weight | 183.16 g/mol | [1][3] |

| CAS Number | 71176-55-1 | [1][3] |

| Physical Form | Solid | [3][4] |

| Melting Point | 94-96 °C | [3][4][5] |

| Boiling Point (Predicted) | 421.9 ± 35.0 °C | [4] |

| Density (Predicted) | 1.420 g/cm³ | [4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][4] |

Synthesis and Experimental Protocols

Disclaimer: This proposed synthesis is illustrative and has not been verified through experimental data. Researchers should consult relevant literature and safety data before attempting any synthesis.

Known Applications

The primary documented application of this compound is in the development of chemical sensors.[1][3][5] Specifically, it has been used to fabricate sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT) through planar integrated optical waveguide attenuated total reflection spectrometry.[1][3][5]

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity, therapeutic potential, or associated signaling pathways of this compound. While some nitroaromatic compounds are known to have biological effects, no specific data for this compound is available. This represents a significant knowledge gap and an area for potential future research.

Conclusion

This compound is a well-characterized compound in terms of its physicochemical properties. Its application in chemical sensor technology has been documented. However, its potential in the life sciences, particularly in drug development, remains unexplored. This guide serves as a foundational resource for researchers interested in investigating this compound further.

References

An In-depth Technical Guide to 5-Nitro-m-xylene-alpha,alpha'-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-m-xylene-alpha,alpha'-diol, a nitroaromatic compound with potential applications in chemical sensing and as a synthon in organic chemistry. This document details the compound's chemical and physical properties, outlines a plausible multi-step synthesis pathway with detailed experimental protocols, and discusses the broader biological context of nitroaromatic compounds, which is of critical relevance to drug development professionals. While the specific discovery and historical timeline of this compound are not well-documented in readily available literature, this guide consolidates the existing technical data to serve as a valuable resource for researchers.

Introduction

This compound, also known as (3-(hydroxymethyl)-5-nitrophenyl)methanol or 5-nitro-1,3-benzenedimethanol, is an organic compound characterized by a benzene ring substituted with a nitro group and two hydroxymethyl groups at the meta positions. Its chemical structure lends it to applications where the electron-withdrawing nature of the nitro group and the reactivity of the alcohol functionalities can be exploited. One notable application is in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene (TNT)[1][2]. For drug development professionals, understanding the properties and synthesis of such a molecule is pertinent, as the nitroaromatic scaffold is present in numerous therapeutic agents, and understanding their synthesis and biological activity is crucial.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [3] |

| Molecular Weight | 183.16 g/mol | [1][4] |

| CAS Number | 71176-55-1 | [1][3] |

| Appearance | Solid | |

| Melting Point | 94-96 °C | [2] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 86.3 Ų | [3] |

Synthesis of this compound

While a definitive, single-publication source for the synthesis of this compound is not readily apparent, a plausible and chemically sound multi-step synthesis can be constructed from established organic chemistry reactions. The proposed pathway begins with the nitration of isophthalic acid, followed by esterification, and finally, reduction of the diester to the diol.

Proposed Synthesis Workflow

The overall synthetic route is depicted in the following workflow diagram.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 5-Nitroisophthalic Acid from Isophthalic Acid

This procedure is adapted from established methods for the nitration of aromatic compounds.

-

Materials:

-

Isophthalic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ice

-

Distilled water

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve isophthalic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-nitroisophthalic acid.

-

Step 2: Synthesis of Diethyl 5-nitroisophthalate

This is a standard Fischer esterification reaction.

-

Materials:

-

5-Nitroisophthalic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, suspend 5-nitroisophthalic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield diethyl 5-nitroisophthalate. A similar procedure using methanol would yield dimethyl 5-nitroisophthalate[5][6].

-

Step 3: Reduction of Diethyl 5-nitroisophthalate to this compound

This step involves the reduction of the ester functional groups to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation[7][8][9]. Alternatively, sodium borohydride (NaBH₄) in the presence of a catalyst or in specific solvent systems can also be used, offering a milder and often more selective option[10][11][12].

-

Materials:

-

Diethyl 5-nitroisophthalate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

-

Procedure (using LiAlH₄):

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve diethyl 5-nitroisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Biological Context for Drug Development

While there is no specific information on the biological activity of this compound in the context of drug development, the nitroaromatic moiety is of significant interest to medicinal chemists. Nitroaromatic compounds are found in a variety of drugs with antibacterial, antiprotozoal, and anticancer activities.

Mechanism of Action and Toxicity of Nitroaromatic Compounds

The biological activity and toxicity of many nitroaromatic compounds are linked to the bioreduction of the nitro group. This process can occur via one- or two-electron reduction pathways, primarily catalyzed by nitroreductase enzymes present in both mammalian and microbial cells.

-

One-Electron Reduction: This pathway leads to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, generating a superoxide radical in the process. This "futile cycling" can lead to significant oxidative stress within the cell.

-

Two-Electron Reduction: This pathway involves the sequential reduction of the nitro group to nitroso, hydroxylamine, and finally, amino derivatives. The hydroxylamine intermediate is often highly reactive and can bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity and mutagenicity.

The general mechanism of bioactivation of nitroaromatic compounds is illustrated in the following diagram.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 71176-55-1 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes: 5-Nitro-m-xylene-alpha,alpha'-diol in Chemical Sensor Fabrication for TNT Detection

For Researchers, Scientists, and Drug Development Professionals

Chemical Compound Overview

5-Nitro-m-xylene-alpha,alpha'-diol is an organic compound with the chemical formula C₈H₉NO₄. It is characterized by a nitro group and two hydroxymethyl groups attached to a xylene backbone.

| Property | Value |

| CAS Number | 71176-55-1 |

| Molecular Weight | 183.16 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 94-96 °C |

Principle of Detection

The application of this compound in TNT detection is noted in the context of planar integrated optical waveguide attenuated total reflection (ATR) spectrometry .[1][2] While the precise signaling pathway involving this specific molecule is not detailed in available literature, a generalized mechanism can be inferred.

In this technique, a thin film of a sensing material containing this compound is coated onto the surface of an optical waveguide. Light propagates through the waveguide, creating an evanescent wave that extends a short distance into the sensing layer. When TNT molecules are present, they are thought to interact with the this compound. This interaction likely involves the formation of a Meisenheimer complex, a common mechanism for the detection of electron-deficient nitroaromatic compounds like TNT by electron-rich sensing molecules. This complex formation alters the refractive index or absorbance of the sensing layer at the waveguide surface. The change is then detected as an attenuation of the light signal propagating through the waveguide.

References

Application Notes and Protocols for the Synthesis of Derivatives from 5-Nitro-m-xylene-alpha,alpha'-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of three key derivatives of 5-Nitro-m-xylene-alpha,alpha'-diol: a diester, a diether, and an amino diol. These protocols are based on established chemical transformations and provide a foundation for the exploration of novel compounds with potential applications in various fields, including sensor technology and materials science.

Introduction

This compound is a versatile aromatic compound featuring two primary alcohol functionalities and a nitro group. This unique combination of functional groups allows for a range of chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives. The protocols outlined below describe common and effective methods for esterification, etherification, and reduction of the nitro group.

Synthesis of Derivatives

The following sections detail the experimental procedures for the synthesis of a diester, a diether, and an amino diol derivative from this compound.

This protocol describes the esterification of the diol using acetic anhydride in the presence of a base catalyst.

-

Reaction Scheme:

This compound + 2 Acetic Anhydride → 5-Nitro-1,3-bis(acetoxymethyl)benzene + 2 Acetic Acid

-

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in pyridine (10 vol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.5 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 vol).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| This compound | 183.16 | 1.0 | - |

| Acetic Anhydride | 102.09 | 2.5 | - |

| 5-Nitro-1,3-bis(acetoxymethyl)benzene | 267.23 | 1.0 | (based on starting material) |

This protocol outlines the etherification of the diol via a Williamson ether synthesis using methyl iodide.

-

Reaction Scheme:

This compound + 2 NaH + 2 CH₃I → 5-Nitro-1,3-bis(methoxymethyl)benzene + 2 NaI + 2 H₂

-

Experimental Protocol:

-

To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF (15 vol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF (5 vol) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 20 vol).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

-

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| This compound | 183.16 | 1.0 | - |

| Sodium Hydride (60%) | 40.00 | 2.2 | - |

| Methyl Iodide | 141.94 | 2.5 | - |

| 5-Nitro-1,3-bis(methoxymethyl)benzene | 211.21 | 1.0 | (based on starting material) |

This protocol describes the selective reduction of the nitro group to an amine using catalytic transfer hydrogenation, which preserves the diol functionality.

-

Reaction Scheme:

This compound + 3 H₂ (from Ammonium Formate) --(Pd/C)--> 5-Amino-m-xylene-alpha,alpha'-diol + 2 H₂O + CO₂ + NH₃

-

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 vol).

-

Add ammonium formate (5.0 eq) to the solution.

-

Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter the catalyst through a pad of Celite.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.

-

-

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| This compound | 183.16 | 1.0 | - |

| Ammonium Formate | 63.06 | 5.0 | - |

| 10% Pd/C | - | 0.1 | - |

| 5-Amino-m-xylene-alpha,alpha'-diol | 153.18 | 1.0 | (based on starting material) |

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in the protocols.

Caption: Synthetic pathways for derivatives of this compound.

Caption: Experimental workflow for the synthesis of the diester derivative.

Caption: Experimental workflow for the synthesis of the amino diol derivative.

Experimental setup for reactions involving 5-Nitro-m-xylene-alpha,alpha'-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 5-Nitro-m-xylene-alpha,alpha'-diol. The information is intended for use in a laboratory setting by trained professionals.

Overview and Physicochemical Properties

This compound, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is an organic compound with the chemical formula C₈H₉NO₄.[1] It is a solid at room temperature and has a molecular weight of 183.16 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71176-55-1 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 94-96 °C | |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | |

| Storage | Store in a cool, dry place away from light. |

Synthesis Protocol: A Proposed Multi-step Synthesis

Workflow of the Proposed Synthesis:

Caption: Proposed three-step synthesis of this compound.

2.1. Step 1: Nitration of m-Xylene

-

Objective: To introduce a nitro group at the 5-position of the m-xylene ring.

-

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 20 mL of m-xylene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the m-xylene/sulfuric acid mixture, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the organic layer with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 5-nitro-m-xylene.

-

2.2. Step 2: Free-Radical Bromination of 5-Nitro-m-xylene

-

Objective: To selectively brominate the two methyl groups of 5-nitro-m-xylene.

-

Materials:

-

5-Nitro-m-xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄)

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-nitro-m-xylene in carbon tetrachloride.

-

Add 2.2 equivalents of N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α,α'-dibromo-5-nitro-m-xylene.

-

2.3. Step 3: Hydrolysis to this compound

-

Objective: To convert the dibrominated intermediate to the final diol product via nucleophilic substitution.

-

Materials:

-

α,α'-Dibromo-5-nitro-m-xylene

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Acetone

-

-

Procedure:

-

Dissolve the crude α,α'-dibromo-5-nitro-m-xylene in a mixture of acetone and water.

-

Add an excess of sodium carbonate to the solution.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

-

Table 2: Illustrative Quantitative Data for Synthesis

| Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | m-Xylene (20 mL) | 5-Nitro-m-xylene | 28.5 | 24.2 | 85 |

| 2 | 5-Nitro-m-xylene (24 g) | α,α'-Dibromo-5-nitro-m-xylene | 49.6 | 37.2 | 75 |

| 3 | α,α'-Dibromo-5-nitro-m-xylene (37 g) | This compound | 20.9 | 15.7 | 75 |